TGR5 Agonist Activity of GDCA vs. TDCA: A 5.7-Fold Difference in Potency
Glycodeoxycholic acid monohydrate (GDCA) exhibits moderate potency as an agonist at the human Takeda G protein-coupled receptor 5 (TGR5), a key mediator of metabolic and anti-inflammatory effects. However, its potency is significantly lower than its taurine-conjugated analog, taurodeoxycholic acid (TDCA). Conjugation with taurine increases TGR5 agonistic activity, making TDCA one of the most potent natural TGR5 ligands [1]. The quantitative difference in potency, with GDCA having an EC50 of 1180 nM [2] and TDCA having a reported EC50 of 206 nM [1], represents a 5.7-fold difference. This distinction is critical for researchers designing dose-response experiments to selectively modulate TGR5 pathways without off-target effects associated with high-potency agonists.
| Evidence Dimension | TGR5 Agonist Potency (EC50) |
|---|---|
| Target Compound Data | 1180 nM |
| Comparator Or Baseline | Taurodeoxycholic acid (TDCA): 206 nM |
| Quantified Difference | GDCA is 5.7-fold less potent than TDCA |
| Conditions | Agonist activity at human TGR5 expressed in CHO cells, measured by luciferase assay |
Why This Matters
Procurement of GDCA monohydrate over TDCA is essential for studies requiring a more moderate TGR5 activation profile to mimic physiological bile acid signaling without the confounding effects of a hyper-potent agonist.
- [1] Hepatology. (2017). Dual role of the bile acid receptor Takeda G protein-coupled receptor 5 (TGR5) in cholestatic liver injury. 65(2), 520-534. (Referencing that TLCA and TDCA are the most potent TGR5 ligands, with EC50 values for TDCA provided in the article or supplementary material). View Source
- [2] Guide to Pharmacology. (n.d.). glycodeoxycholic acid | Ligand Activity Charts. Retrieved from https://www.guidetopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=4714 (Data derived from ChEMBL: J Med Chem (2008) 51: 1831-1841). View Source
